molecular formula C6H9ClFN3 B12962837 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride

3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride

Katalognummer: B12962837
Molekulargewicht: 177.61 g/mol
InChI-Schlüssel: DLSFPNGIYJOKPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . The hydrazinylmethyl group can be introduced through subsequent reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of pyridine N-oxides for the preparation of fluoropyridines is a promising approach due to its efficiency and potential for scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinylmethyl group can yield corresponding oxides, while reduction of nitro groups can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and agrochemicals

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is unique due to the presence of both fluorine and hydrazinylmethyl groups, which impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H9ClFN3

Molekulargewicht

177.61 g/mol

IUPAC-Name

(3-fluoropyridin-4-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C6H8FN3.ClH/c7-6-4-9-2-1-5(6)3-10-8;/h1-2,4,10H,3,8H2;1H

InChI-Schlüssel

DLSFPNGIYJOKPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1CNN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.